
Stercobilin
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Overview
Description
Stercobilin is a member of bilenes. It derives from a hydride of a bilene-b.
Scientific Research Applications
Biomarker for Disease Diagnosis
Stercobilin has been identified as a potential biomarker for several conditions, particularly related to metabolic disorders and inflammation. Research indicates that elevated levels of this compound in feces and plasma may correlate with chronic inflammation and obesity-related diseases.
- Chronic Inflammation in Obesity : A study involving ob/ob mice demonstrated that this compound levels were significantly higher in both feces and plasma compared to control mice. The elevated this compound was linked to pro-inflammatory activities, suggesting its potential as a biomarker for diagnosing obesity-related chronic inflammation .
- Autism Spectrum Disorder (ASD) : In another study comparing fecal samples from ASD model mice (Timothy syndrome) and controls, a notable depletion of this compound was observed. This depletion could provide insights into metabolic disturbances associated with ASD .
Role in Disease Mechanisms
This compound's involvement in various pathophysiological processes has been documented, particularly regarding its inflammatory properties.
- Pro-inflammatory Effects : this compound has been shown to induce pro-inflammatory responses in cell cultures, specifically activating NF-κB signaling pathways. This activation leads to increased expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Such findings indicate that this compound may play a role in the inflammatory processes underlying various diseases.
- Obstructive Jaundice : In conditions like obstructive jaundice, the absence of this compound due to impaired bilirubin metabolism results in clay-colored feces. This change serves as an important diagnostic marker for clinicians assessing liver function and bile duct obstruction .
Therapeutic Potential
Research has explored the therapeutic applications of this compound and related compounds in treating diseases.
- HIV Protease Inhibition : A study suggested that this compound and other related pigments could act as HIV-1 protease inhibitors when administered at low concentrations. This potential therapeutic application highlights the need for further investigation into the antiviral properties of this compound .
- Metabolic Disorders : Given its role as a biomarker for metabolic disorders, future research may explore how modulating this compound levels could influence disease progression or treatment efficacy.
Case Studies
The following table summarizes key findings from recent studies on this compound:
Study Focus | Findings | Implications |
---|---|---|
Chronic Inflammation in Obesity | Higher this compound levels correlated with inflammation markers | Potential biomarker for obesity-related diseases |
Autism Spectrum Disorder | 40–45% depletion of this compound in ASD model mice | Insights into metabolic disturbances in ASD |
Pro-inflammatory Activities | This compound induced NF-κB activation and inflammatory cytokine release | Role in inflammatory diseases |
HIV Protease Inhibition | This compound showed potential as an HIV protease inhibitor | New avenues for antiviral drug development |
Properties
Molecular Formula |
C33H46N4O6 |
---|---|
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15- |
InChI Key |
TYOWQSLRVAUSMI-FDVSRXAVSA-N |
SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
Isomeric SMILES |
CCC1C(C(=O)NC1CC2=N/C(=C\C3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C |
Canonical SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
Synonyms |
stercobilin stercobilin III alpha |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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